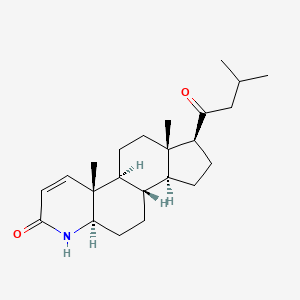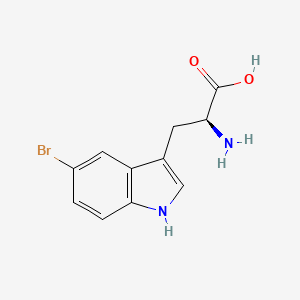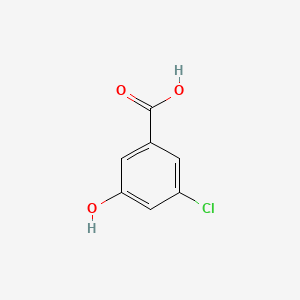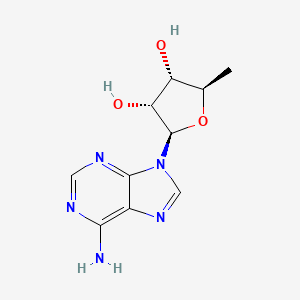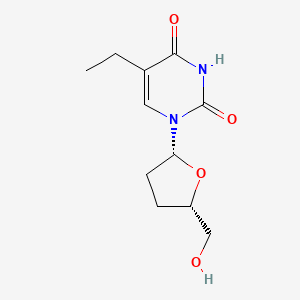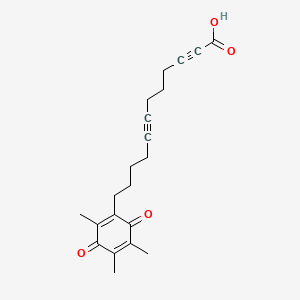
2,3,5-Trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A1777 is a selective 5-lipoxygenase inhibitor that reduces leukocytes proliferation without affecting the eosinophils of mast cells.
Aplicaciones Científicas De Investigación
Inhibition of Lipoxygenase Reactions
One significant application of this compound involves its role as a selective inhibitor of the 5-lipoxygenase reaction. Research conducted by Yoshimoto et al. (1982) and Ohkawa et al. (1991) indicates that the compound inhibits the 5-lipoxygenase of guinea pig peritoneal polymorphonuclear leukocytes. This inhibition leads to a substantial reduction in the formation of slow-reacting substances of anaphylaxis in sensitized guinea pig lungs (Yoshimoto et al., 1982); (Ohkawa et al., 1991).
Anti-Tumour Activity
Hussey et al. (1996) discovered notable anti-tumor activity of a similar compound against established murine adenocarcinomas. This activity was associated with its ability to inhibit 5-lipoxygenase and thromboxane A2 synthase and scavenge active oxygen species (Hussey et al., 1996).
Influence on Pancreatic Amylase Secretion
Sato et al. (1988) explored the effects of this compound on amylase secretion from rat pancreatic acini. Their findings suggest that the 5-lipoxygenase pathway of arachidonate metabolism may be involved in the actions of calcium-dependent secretagogues of amylase secretion in rat dispersed pancreatic acini (Sato et al., 1988).
Potential in Treating Brain Inflammation
Durmaz et al. (2008) studied the effect of this compound on traumatic brain injury in rats. They found that pretreatment with the compound suppressed the expression of intercellular adhesion molecule 1 and P-selectin on microvascular endothelium, suggesting its potential as a mediator in treating brain inflammation following traumatic brain injury (Durmaz et al., 2008).
Redox Processes in Chemical Synthesis
Rodikova and Zhizhina (2019) conducted research on the use of this compound in redox processes, particularly in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone. They demonstrated its potential in the catalytic oxidation of 2,3,6-trimethylphenol with oxygen, showcasing its application in the preparation of key intermediates for vitamin E synthesis (Rodikova & Zhizhina, 2019).
Propiedades
Número CAS |
90316-11-3 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
12-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)dodeca-2,7-diynoic acid |
InChI |
InChI=1S/C21H24O4/c1-15-16(2)21(25)18(17(3)20(15)24)13-11-9-7-5-4-6-8-10-12-14-19(22)23/h6-11,13H2,1-3H3,(H,22,23) |
Clave InChI |
SOXDIYGAYKFKPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CC(=O)O)C |
Apariencia |
Solid powder |
| 90316-11-3 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,3,5-trimethyl-6-(11-carboxy-5,10-undecadiynyl)-1,4-benzoquinone AA 1777 AA-1777 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


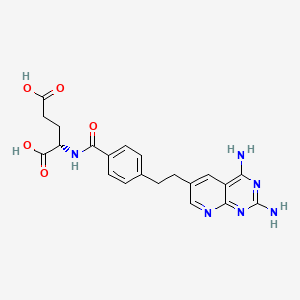
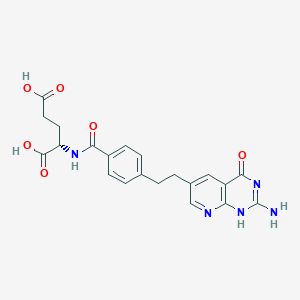
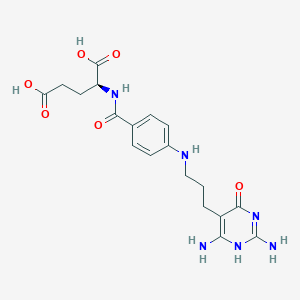
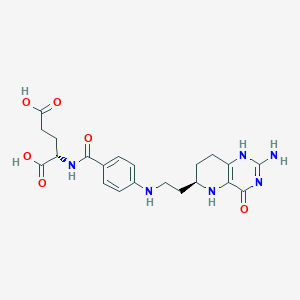

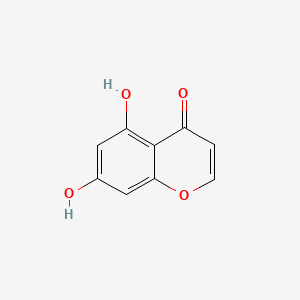
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
